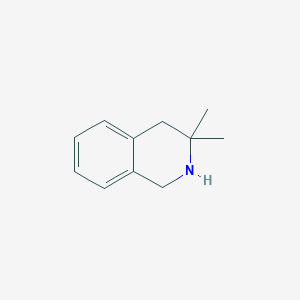

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

3,3-dimethyl-2,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJQRZGEPZQDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450772 | |

| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28459-83-8 | |

| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of this compound

One preparative route involves the bromination of this compound to obtain derivatives like 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. This reaction typically uses bromine in solvents such as acetic acid or chloroform at room temperature or slightly elevated temperatures. Industrial synthesis may employ continuous flow reactors to optimize yield and efficiency. Although this method focuses on brominated derivatives, it confirms the availability of this compound as a precursor.

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reagent | Bromine |

| Solvents | Acetic acid, Chloroform |

| Temperature | Room temperature to slightly elevated |

| Application | Precursor for brominated derivatives |

Cyclization Strategies for Tetrahydroisoquinoline Core Formation

Pictet-Spengler Reaction and Variants

The Pictet-Spengler condensation remains a cornerstone in THIQ synthesis. It involves cyclization of β-phenylethylamine derivatives with aldehydes or ketones, typically catalyzed by acids such as BF3·OEt2 or trifluoroacetic acid (TFA). Recent advances include microwave-assisted Pictet-Spengler reactions that provide high yields (up to 98%) in short reaction times (e.g., 15 minutes).

- Starting materials: 2-(3,4-dimethoxyphenyl)-ethylamine derivatives

- Catalysts: BF3·OEt2, TFA

- Conditions: Room temperature or microwave irradiation

- Products: Various substituted tetrahydroisoquinolines including 1-substituted derivatives

Bischler–Napieralski Cyclization

This method involves cyclization of β-phenylethylamides under dehydrating conditions, often followed by reduction to yield tetrahydroisoquinolines. For example, 3-methoxy-phenyl acetic acid derivatives converted to amides and then cyclized with phosphorus oxychloride or triflic anhydride, followed by reduction with sodium borohydride, afford N-substituted tetrahydroisoquinolines.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | From substituted phenyl acetic acid | Amide intermediate |

| Cyclization | POCl3 or triflic anhydride, low temp | Dihydroisoquinoline intermediate |

| Reduction | NaBH4 | Tetrahydroisoquinoline derivative |

Reduction and Cyclization of Ketoamides

Another effective method involves the synthesis of 1,1-disubstituted tetrahydroisoquinolines from ketoamides via Grignard reagents. The ketoamide is first reacted with organomagnesium compounds to form hydroxyamides, which then cyclize in the presence of catalytic amounts of p-toluenesulfonic acid (PTSA) to yield the tetrahydroisoquinoline ring system with high yields (90–97%).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketoamide + Grignard reagent | Formation of hydroxyamide intermediate | 85–90 |

| Cyclization | PTSA catalyst, room temperature | 90–97 |

Summary Table of Preparation Methods

Research Findings and Considerations

- The presence of 3,3-dimethyl substitution influences the steric and electronic environment of the tetrahydroisoquinoline ring, affecting reactivity and biological activity.

- Continuous flow reactors and microwave-assisted synthesis are modern adaptations enhancing efficiency and yield.

- Catalytic systems such as BF3·OEt2 and PTSA are critical for promoting cyclization under mild conditions.

- The choice of starting materials (e.g., ketoamides, phenethylamines) and reagents (e.g., Grignard reagents, palladium catalysts) allows for structural diversity and functional group tolerance.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form iminium salts, which can further react to form various derivatives.

Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline core.

Substitution: N-alkylation reactions can introduce different alkyl groups to the nitrogen atom of the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Alkyl halides and alkyl sulfonates are typical reagents for N-alkylation reactions.

Major Products Formed

The major products formed from these reactions include various N-alkylated tetrahydroisoquinoline derivatives and iminium salts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DMTHIQ serves as a scaffold for developing therapeutic agents targeting various diseases. Its derivatives are being explored for their potential in treating:

- Neurodegenerative Diseases: The compound exhibits neuroprotective effects and can mitigate oxidative stress in neuronal cells. Research indicates that DMTHIQ reduces amyloid-beta levels associated with Alzheimer’s disease by modulating amyloidogenic pathways .

- Cancer Treatment: DMTHIQ derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation .

Organic Synthesis

In organic synthesis, DMTHIQ acts as an intermediate for synthesizing complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield numerous derivatives with enhanced biological properties .

Biological Studies

The compound is studied for its interactions with biological targets. Notably:

- Enzyme Inhibition: DMTHIQ can inhibit certain enzymes by binding to their active sites, which is significant for conditions where enzyme dysregulation occurs .

- Anti-inflammatory Properties: It shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in chronic inflammatory conditions .

Case Studies

- Neuroprotection Against Oxidative Stress:

- Inhibition of Amyloid-beta Production:

- Anticancer Activity:

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparación Con Compuestos Similares

(1) Neurotoxicity vs. Neuroprotection

(2) Anticancer Activity

- C3-Methyl Substitution: Methylation at C3 significantly enhances antiproliferative activity. For example, a C3-methylated sulfamate derivative showed a GI₅₀ of 220 nM against DU-145 cells, compared to 2.1 µM for the non-methylated form . This is attributed to conformational biasing, improving tubulin binding and microtubule disruption .

- 6,7-DiMeO-TIQ Derivatives: These compounds act as potent ADAMTS-4 inhibitors, with cycle 3 modifications (e.g., tetrahydroisoquinoline) critical for activity retention .

(3) Metabolic Stability and BBB Penetration

- 3,3-DiMeTIQ : Methyl groups likely enhance lipophilicity, promoting BBB penetration (analogous to 1,3-DiMeTIQ, which accumulates in rat brains ).

- TIQ and 1-MeTIQ : Both cross the BBB efficiently, with >90% remaining unmetabolized in the brain. Major metabolites include 4-hydroxy derivatives and trace N-methylated forms .

Toxicity and Structural Determinants

- N-Methylation: N-methyl-TIQs (e.g., N-methyl-salsolinol) are oxidized to neurotoxic isoquinolinium ions by MAO, resembling MPTP’s mechanism .

- C1 vs. C3 Substitution : C1 substituents (e.g., benzyl in 1-BnTIQ) correlate with neurotoxicity, while C3 substituents (e.g., methyl in 3,3-DiMeTIQ) may enhance cytotoxicity or tubulin binding .

Actividad Biológica

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound within the tetrahydroisoquinoline class known for its diverse biological activities. Its structural characteristics make it a promising scaffold for developing therapeutic agents, particularly in the fields of neurodegenerative diseases and cancer treatment. This article reviews the biological activity of DMTHIQ based on recent research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

DMTHIQ is characterized by its two methyl groups at the third carbon atom, which influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of numerous derivatives that may exhibit enhanced biological properties.

The mechanism through which DMTHIQ exerts its biological effects involves interactions with specific molecular targets. Notably, it can act as an enzyme inhibitor by binding to active sites and preventing substrate access. This property is significant in the context of neurodegenerative diseases where enzyme dysregulation is prevalent.

Neuroprotective Effects

Numerous studies have highlighted DMTHIQ's potential neuroprotective effects. For instance, it has been shown to exhibit antioxidative properties that mitigate oxidative stress in neuronal cells. Research indicates that DMTHIQ can reduce the levels of amyloid-beta peptides associated with Alzheimer’s disease pathology by downregulating amyloidogenic pathways in cellular models .

Anti-inflammatory Properties

DMTHIQ has demonstrated anti-inflammatory effects in various biological systems. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses. This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that DMTHIQ derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMTHIQ, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methyl groups at C3 | Limited neuroprotective effects |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | One methyl group at C3 | Moderate neuroprotective effects |

| This compound | Two methyl groups at C3 | Stronger neuroprotective and anti-inflammatory effects |

Case Studies

- Neuroprotection Against Oxidative Stress : A study demonstrated that DMTHIQ significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated a protective effect against cell death mediated by oxidative damage .

- Inhibition of Amyloid-beta Production : In a model of Alzheimer's disease using N2a/APP cells, DMTHIQ treatment led to a three-fold reduction in amyloid-beta (Aβ42) levels compared to untreated controls. This suggests its potential role in modulating amyloidogenic processes .

- Anticancer Activity : In vitro studies showed that DMTHIQ derivatives could inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Q. How are in vivo pharmacokinetic parameters optimized for 3,3-dimethyltetrahydroisoquinoline-based therapeutics?

- Guidance : Rodent studies use IV/PO dosing (e.g., 10 mg/kg) with plasma sampling via microdialysis. LC-MS/MS quantifies bioavailability (e.g., F = 65% for hydroxamic acid derivatives). Metabolite profiling identifies glucuronidation as the primary clearance pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.